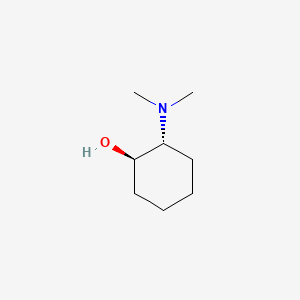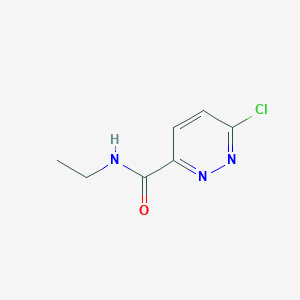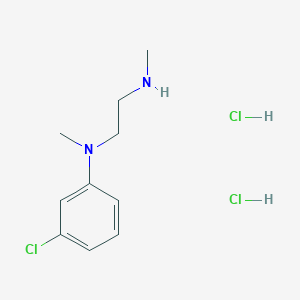
1-(2,3-Dimethoxyphenyl)-3-(2-(2-methylthiazol-4-yl)phenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-Dimethoxyphenyl)-3-(2-(2-methylthiazol-4-yl)phenyl)urea, also known as DM-PU-01, is a novel urea-based compound that exhibits promising biological activities. The compound has been synthesized through a series of chemical reactions and has been extensively studied for its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Urea derivatives, including triazinyl ureas, have been studied for their effectiveness as corrosion inhibitors for metals. For instance, certain triazinyl urea derivatives have shown promising results in protecting mild steel against corrosion in acidic environments, demonstrating the potential of urea derivatives in industrial applications such as in the coatings of pipelines and metal structures to prevent rust and corrosion (Mistry, Patel, Patel, & Jauhari, 2011).
Anticancer Activity
In medicinal chemistry, urea derivatives have been explored for their antiproliferative effects against various cancer cell lines. Research on 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives has uncovered compounds with significant inhibitory effects on cancer cell growth, highlighting the potential of urea derivatives in cancer therapy (Feng et al., 2020).
Agricultural Applications
Urea derivatives also find applications in agriculture, particularly as herbicides. Studies have shown that certain urea-based compounds can effectively control weeds in crops such as wheat, indicating their utility in maintaining agricultural productivity (Varshney & Singh, 1990).
Material Science
In material science, urea derivatives have been investigated for their role in the synthesis and modification of polymers and resins. For example, research into the accelerating effect of urea derivatives on epoxy systems suggests their potential in enhancing the curing process of industrial resins, contributing to the development of materials with improved performance characteristics (Fei, 2013).
Eigenschaften
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-12-20-16(11-26-12)13-7-4-5-8-14(13)21-19(23)22-15-9-6-10-17(24-2)18(15)25-3/h4-11H,1-3H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYVFTYARWWKGTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=CC=C2NC(=O)NC3=C(C(=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dimethoxyphenyl)-3-(2-(2-methylthiazol-4-yl)phenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2646561.png)



![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2646569.png)
![4-methyl-N-{[4-methyl-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzenesulfonamide](/img/structure/B2646570.png)


![4-[4-chloro-3-(trifluoromethyl)phenyl]-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2646573.png)
![N-(3-(furan-3-yl)-3-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2646575.png)


![3-[(1-propionyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]propanoic acid](/img/structure/B2646579.png)